Product packaging for CBZ-NEURAMINIC ACID(Cat. No.:CAS No. 17367-66-7)

CBZ-NEURAMINIC ACID

Cat. No.: B578973
CAS No.: 17367-66-7
M. Wt: 401.368
InChI Key: VCJMRAULUCGTMS-FGSGVHPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBZ-Neuraminic Acid is a protected derivative of N-acetylneuraminic acid (Neu5Ac), a nine-carbon sugar critical to cellular recognition, immune response, and viral infection processes . The introduction of the carbobenzyloxy (Cbz) group at the reducing end serves as a versatile protective and tagging strategy in carbohydrate chemistry. This modification is particularly valuable for chemoenzymatic synthesis, as the Cbz tag facilitates easy monitoring of reaction progress and enables highly efficient product purification via simple C18 solid-phase extraction, streamlining the production of complex oligosaccharides . Researchers utilize this compound as a fundamental building block for synthesizing sialylated glycans and probes. Sialic acids like Neu5Ac are the terminal sugars on cell surface glycoconjugates, influencing a wide range of biological functions, including brain development, immunomodulation, and tumorigenesis . The Cbz-protected neuraminic acid can be enzymatically extended using glycosyltransferases to form larger, biologically relevant structures, such as human milk oligosaccharides . Furthermore, the Cbz group can be readily removed under mild conditions like catalytic hydrogenation, regenerating the native reducing-end sugar for further chemical manipulations . This compound is essential for developing novel sialic acid analogs, studying sialidase enzymes, and exploring the role of sialoglycans in health and disease. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

17367-66-7

Molecular Formula

C17H23NO10

Molecular Weight

401.368

IUPAC Name

(4R,5R)-2,4-dihydroxy-5-(phenylmethoxycarbonylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H23NO10/c19-7-11(21)13(22)14-12(10(20)6-17(26,28-14)15(23)24)18-16(25)27-8-9-4-2-1-3-5-9/h1-5,10-14,19-22,26H,6-8H2,(H,18,25)(H,23,24)/t10-,11-,12-,13-,14?,17?/m1/s1

InChI Key

VCJMRAULUCGTMS-FGSGVHPWSA-N

SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)OCC2=CC=CC=C2)O

Synonyms

CBZ-NEURAMINIC ACID

Origin of Product

United States

Role of Cbz Neuraminic Acid in the Construction of Complex Glycoconjugates for Academic Investigations

Synthesis of CBZ-Protected Sialyl Donors and Acceptors for Glycosylation Research

The strategic use of protecting groups is paramount in carbohydrate chemistry to control reactivity and achieve desired regioselectivity and stereoselectivity during glycosylation reactions. The CBZ group has been effectively employed in the preparation of both sialyl donors and acceptors, facilitating research into the synthesis and function of sialoglycans.

Application in Oligosaccharide Assembly for Structural and Mechanistic Studies

The assembly of oligosaccharides is a complex undertaking that requires precise control over the formation of glycosidic linkages. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, have become powerful tools in this field. In this context, CBZ-neuraminic acid derivatives have been utilized as key components in the synthesis of complex oligosaccharides for structural and mechanistic studies.

One notable application is the use of a benzyl (B1604629) carbamate (B1207046) (NHCbz)-tagged sialyltransferase acceptor in the chemoenzymatic synthesis of oligosaccharides. nih.gov This strategy has been successfully applied to the total synthesis and purification of sialic acid-containing capsular polysaccharides of Neisseria meningitidis serogroup W. nih.gov The CBZ tag serves as a versatile handle that facilitates the purification of the growing oligosaccharide chain. Furthermore, this approach allows for the synthesis of glycans with an alkylamine aglycone, which can then be used for conjugation to proteins or for the fabrication of glycan microarrays to study carbohydrate-protein interactions. nih.gov

A multistep one-pot multienzyme (OPME) chemoenzymatic strategy has also been developed for the synthesis of a library of human milk oligosaccharides (HMOs). This method utilizes a removable NHCbz tag on the acceptor substrate, which simplifies the purification process to a single C18 cartridge purification step. The NHCbz tag can be readily removed by catalytic hydrogenation to yield the native HMOs. This approach has been used to produce over 20 different NHCbz-tagged HMOs, up to nonasaccharides, in high yields.

Synthesized Oligosaccharide ClassOrganism/SourceCBZ-Tag ApplicationResearch Focus
Capsular PolysaccharidesNeisseria meningitidis serogroup WNHCbz-tagged acceptor for total synthesis and purification. nih.govStructural studies, development of synthetic vaccines.
Human Milk Oligosaccharides (HMOs)Human MilkRemovable NHCbz-tagged acceptor in a multistep OPME process.Investigation of the biological roles of HMOs.

Engineering Sialyltransferase Acceptors with CBZ Modifications for Chemoenzymatic Applications

The substrate specificity of sialyltransferases can be exploited in chemoenzymatic synthesis by engineering acceptor substrates with specific modifications. The incorporation of a CBZ group into sialyltransferase acceptors is a prime example of this strategy, enabling the efficient synthesis of a variety of sialosides.

The use of a CBZ-tagged acceptor has been shown to be effective in the gram-scale production of 2,7-anhydro-Neu5Ac, a sialidase inhibitor. nih.gov In this process, the NHCbz-tagged sialyltransferase acceptor can be recycled, making the synthesis more efficient and cost-effective. nih.gov This highlights the utility of CBZ modifications in not only facilitating synthesis and purification but also in enabling the recycling of valuable starting materials.

Furthermore, the engineering of glycosyltransferase acceptor substrates with a CBZ tag has proven effective for synthesizing glycans with an alkylamine aglycone. This functional group can be used for downstream applications such as printing glycan microarrays or for conjugation with other molecules to create research probes. nih.gov This strategy was effectively used in the chemoenzymatic total synthesis of oligosaccharides of the sialic acid-containing capsular polysaccharide of Neisseria meningitidis serogroup W, ranging from disaccharides to decasaccharides. nih.gov

Incorporation of this compound into Glycopeptides and Glycolipids for Research Probes

Glycopeptides and glycolipids are crucial components of cell surfaces and play vital roles in cell recognition, signaling, and immune responses. The synthesis of well-defined glycopeptides and glycolipids containing this compound provides researchers with valuable probes to investigate these biological phenomena.

Directed Synthesis of CBZ-Tagged Glycopeptide Scaffolds for Glycobiological Systems

The chemical synthesis of glycopeptides often involves a building block approach, where a glycosylated amino acid is first synthesized and then incorporated into a peptide sequence. The CBZ group is a well-established protecting group for the amino group of amino acids in peptide synthesis. Its application has been extended to the synthesis of glycosylated amino acids, including those containing sialic acid.

An efficient chemo-enzymatic synthesis of Neu5,9Ac2-α-(2→3)-Gal-β-(1→3)-GalNAc-O-Ser demonstrates the utility of the CBZ group in this context. In this synthesis, the Nα-benzyloxycarbonyl (CBZ)-protecting group of serine is kept intact during the enzymatic glycosylation step. The resulting Nα-CBZ-protected trisaccharide-amino acid conjugate serves as a key intermediate for the synthesis of glycopeptides intended for immunological studies.

This approach allows for the directed synthesis of glycopeptide scaffolds where the position of the sialic acid-containing glycan is precisely controlled. These CBZ-tagged glycopeptide scaffolds are valuable tools for investigating the influence of glycosylation on peptide structure and function, as well as for studying the interactions of glycopeptides with receptors and enzymes.

Methodologies for Derivatization of this compound for Glycolipid Synthesis

While the chemoenzymatic synthesis of glycosphingolipids has been a focus of research, specific methodologies detailing the derivatization of this compound for the express purpose of glycolipid synthesis are not extensively documented in the available literature. General strategies for glycolipid synthesis often involve the chemical synthesis of a lipid-containing acceptor, followed by enzymatic glycosylation. While CBZ-protected amino acids are used in the synthesis of the peptide backbone of glycopeptides, the direct application of a CBZ-protecting group on neuraminic acid itself for the synthesis of glycolipids is not a commonly reported strategy. Research in this area tends to focus on other protecting groups for the sialic acid donor and the synthesis of the lipid acceptor.

Synthesis of C-Linked Glycoside Analogues from this compound Precursors

C-linked glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest in glycobiology due to their enhanced stability towards enzymatic and chemical hydrolysis. The synthesis of C-linked analogues of sialic acid-containing glycoconjugates provides valuable tools for studying biological processes where the natural O-glycosidic linkage is labile. The use of CBZ-protected precursors has been instrumental in the synthesis of these stable analogues.

A key example is the synthesis of a serine-based neuraminic acid C-glycoside. nih.gov A critical element of this synthetic approach is the use of a benzyloxycarbonyl (CBZ) group to protect the amino function of homoserine, which is used as a surrogate for serine to introduce the carbon linkage. nih.gov The CBZ group proved to be compatible with the samarium diiodide-mediated C-glycosylation reaction, a key step in the formation of the C-linked structure. nih.gov The resulting C-linked glycopeptide precursor, containing the CBZ-protected amino acid, is designed for subsequent incorporation into larger glycopeptides. nih.gov

Methodologies for Creating Hydrolytically Stable C-Glycosidic Linkages

The inherent instability of the natural O-glycosidic linkage in sialoconjugates, which is susceptible to enzymatic cleavage by sialidases, has driven the development of synthetic strategies to create more robust analogues for academic investigations. Among the most successful approaches is the replacement of the anomeric oxygen with a methylene (B1212753) group, forming a hydrolytically stable C-glycosidic bond. The use of carbobenzyloxy (CBZ) protecting groups on neuraminic acid precursors has proven to be a valuable strategy in these complex multi-step syntheses.

One key methodology involves the use of a benzyloxycarbonyl protecting group on an amino acid acceptor, which has been shown to be compatible with samarium diiodide (SmI₂) mediated C-glycosylation reactions. nih.gov This reductive coupling method is a powerful tool for forming carbon-carbon bonds between a carbohydrate donor and an acceptor molecule. In a notable synthesis of a serine-based neuraminic acid C-glycoside, researchers utilized a CBZ-protected homoserine as the acceptor. nih.gov The CBZ group's stability under the reaction conditions was crucial for the successful formation of the C-glycosidic linkage. This approach effectively replaces the labile O-glycosidic bond with a stable carbon-carbon bond, rendering the resulting glycoconjugate resistant to sialidase-mediated hydrolysis.

Another significant application of this compound derivatives is in chemoenzymatic synthesis. In this approach, a combination of chemical synthesis and enzymatic reactions is employed to construct complex glycoconjugates. For instance, a CBZ group can be used to protect a propylamine (B44156) aglycon, which serves as a linker for subsequent conjugation to other molecules. This CBZ-protected precursor can then be enzymatically sialylated using sialyltransferases to generate the desired sialoside. The CBZ group can be efficiently removed under mild conditions, such as catalytic hydrogenation, without affecting the newly formed glycosidic linkage or other sensitive functional groups on the glycan. escholarship.org

The versatility of the CBZ protecting group is further highlighted in the chemo-enzymatic synthesis of C-9 acetylated sialosides. In this process, a chemically synthesized glycosylated amino acid bearing an Nα-benzyloxycarbonyl (CBz)-protecting group on a serine residue serves as an acceptor for an enzymatic glycosylation reaction. nih.gov The resulting CBZ-protected intermediate is a stable precursor that can be used in glycopeptide synthesis. Subsequent removal of the CBZ group yields the final unprotected glycoconjugate. nih.gov

These methodologies underscore the strategic importance of the CBZ protecting group in the synthesis of hydrolytically stable C-glycosides of neuraminic acid. Its compatibility with key C-C bond-forming reactions and its ease of removal make it an indispensable tool for chemists constructing complex glycoconjugates for biological studies.

Utility in Generating Enzyme-Resistant Glycan Probes for Biological Systems

The development of enzyme-resistant glycan probes is paramount for accurately studying the biological roles of glycoconjugates without the complication of their degradation by endogenous enzymes. This compound has been instrumental in the generation of such probes, primarily through the synthesis of C-glycoside analogues of natural sialosides. These synthetic mimics, being resistant to sialidases, serve as stable tools to investigate carbohydrate-protein interactions and other biological recognition events.

The hydrolytic stability of C-glycosides makes them excellent candidates for use as inhibitors of glycosidases. Several neuraminic acid-based α-C-glycosides have been synthesized and their inhibitory activity against bacterial neuraminidase has been evaluated. nih.gov The potency of these inhibitors varies depending on the nature of the aglycone, highlighting the importance of the substituent attached to the C-glycosidic linkage in mediating interactions with the enzyme's active site. The development of potent and selective inhibitors is crucial for elucidating the specific roles of different sialidases in physiological and pathological processes.

Furthermore, chemoenzymatic strategies employing CBZ-protected precursors have enabled the synthesis of a diverse library of sialosides for high-throughput screening of sialic acid-binding proteins. ucsd.edu By using a CBZ-protected propylamine aglycon, researchers can create a panel of sialoside probes with varying glycan structures. escholarship.org These probes can then be used in binding assays to determine the specificity of lectins, antibodies, and other carbohydrate-binding proteins. The resistance of the C-glycosidic linkage to enzymatic cleavage ensures that the observed binding is a true reflection of the interaction with the intact glycan structure.

The application of these enzyme-resistant probes extends to cellular and in vivo studies. For example, metabolic oligosaccharide engineering can be used to introduce modified sialic acids into cell surface glycans, rendering them resistant to neuraminidase cleavage. acs.org This approach allows for the study of the consequences of altered sialylation on cell signaling, adhesion, and other cellular processes. While not directly involving this compound in the final probe, the synthetic principles established in its use for creating stable linkages are foundational to these advanced biological tools.

The table below summarizes the inhibitory activity of various neuraminic acid C-glycosides against bacterial neuraminidase, demonstrating their potential as enzyme-resistant probes.

CompoundAglycone StructureInhibitory Activity (Ki, µM)Reference
C-Glycoside 1Methyl>1000 nih.gov
C-Glycoside 2Allyl250 nih.gov
C-Glycoside 3Propyl150 nih.gov
C-Glycoside 4Phenyl30 nih.gov
C-Glycoside 5Benzyl15 nih.gov

Application of Cbz Neuraminic Acid Derivatives in Biochemical and Glycobiological Research

Probing Enzyme Specificity and Mechanistic Studies

Modified sialic acid derivatives are indispensable for dissecting the intricate mechanisms and substrate specificities of enzymes involved in sialic acid metabolism and transfer. The introduction of protecting groups like Cbz facilitates the synthesis of analogues that can reveal critical insights into enzyme-substrate interactions.

Development and Application of CBZ-Modified Substrate Analogues for Neuraminidase Characterization

Neuraminidases (sialidases) are enzymes that cleave terminal sialic acid residues from glycoconjugates. To understand their specificity and catalytic mechanisms, researchers synthesize modified sialic acid analogues. The Cbz group is often employed during the synthesis of these analogues, protecting the amine at the C-5 position or other functional groups, enabling controlled chemical modifications. After synthesis, the Cbz group is typically removed via catalytic hydrogenation, yielding the final substrate analogue. These analogues, such as those with modifications at the C-5, C-7, or C-9 positions, are then used to test the substrate tolerance of various neuraminidases. For instance, studies have investigated the impact of modifications like 9-O-acetylation on neuraminidase activity, revealing differential substrate preferences among human neuraminidase isoenzymes (NEU1-NEU4) ualberta.cachemrxiv.org. While specific examples directly detailing CBZ-neuraminic acid analogues for neuraminidase characterization are less explicit in the provided snippets, the general synthetic strategy involving Cbz protection for modified sialic acid synthesis is well-established acs.orgrsc.orgnih.gov. These modified sialosides serve as valuable probes to study sialidase substrate specificity, including their interactions with influenza virus neuraminidases acs.orgnih.govmdpi.comwikipedia.org.

Investigation of Sialyltransferase Substrate Preferences Using CBZ-Tagged Intermediates

Sialyltransferases (STs) are responsible for attaching sialic acids to glycans, a process crucial for numerous biological functions. The synthesis of specific sialylated glycans for studying ST substrate preferences often involves chemoenzymatic approaches where CBZ-protected precursors are utilized. For example, CBZ-protected mannosamine (B8667444) derivatives can be used in aldol (B89426) reactions with pyruvate (B1213749) to synthesize modified sialic acids, which are then activated to CMP-sialic acid donors for ST-catalyzed sialylation nih.govnih.gov. These CBZ-tagged intermediates or precursors facilitate the synthesis of diverse sialic acid forms and glycan structures, allowing researchers to probe the acceptor substrate specificity of various sialyltransferases nih.govnih.govacs.org. The CBZ group can aid in purification or allow for subsequent chemical modifications after enzymatic reactions nih.gov. For instance, CBZ-protected lactosylamine has been used as an intermediate for synthesizing diverse human milk oligosaccharides (HMOs) using STs nih.gov. The selective removal of the Cbz group after sialylation yields products with a free amine at the C5 position, useful for further conjugation or analysis researchgate.net.

Characterization of Neuraminic Acid Synthases with Modified Substrates

Neuraminic acid synthases, such as CMP-sialate synthetase (CSS), are responsible for generating the activated sialic acid donor, CMP-sialic acid. The CMP-sialate synthetase from Neisseria meningitidis, for instance, has demonstrated remarkable tolerance for a wide range of sialic acid modifications, including variations at the N-acyl group, C-5, C-7, and C-9 positions researchgate.net. While direct use of this compound as a substrate for these synthases is not explicitly detailed, the principle of using modified sialic acid backbones, often synthesized with protecting groups like CBZ, is central to understanding the enzyme's versatility and catalytic mechanism nih.govresearchgate.net. These studies help characterize the enzyme's ability to activate non-natural sialic acid analogues, paving the way for the synthesis of novel sialoconjugates.

Development of Glycan Arrays and Probes for Molecular Recognition Research

CBZ-modified derivatives play a role in the synthesis of glycan probes used in high-throughput screening platforms, such as glycan arrays, which are vital for studying carbohydrate-protein interactions.

Design and Synthesis of CBZ-Derived Probes for Carbohydrate-Binding Protein Interactions

The development of glycan arrays requires the synthesis of well-defined glycan structures that can be immobilized onto a solid support. CBZ protection strategies are employed in the synthesis of these glycan probes. For example, CBZ-protected sialic acid derivatives or glycan intermediates can be synthesized, and after enzymatic or chemical modifications, the CBZ group is removed. The resulting molecules, often functionalized with linkers (e.g., propylamine (B44156) aglycons), are then conjugated to surfaces like epoxide-activated glass slides researchgate.net. These immobilized glycans serve as ligands to probe the binding specificities of carbohydrate-binding proteins (CBPs), including lectins and antibodies nih.govresearchgate.netzbiotech.com. The CBZ group's role is crucial in ensuring the integrity of the molecule during synthesis and allowing for controlled deprotection and subsequent attachment to the array surface nih.govresearchgate.net.

Application in High-Throughput Assays for Ligand-Receptor Interaction Profiling

Glycan arrays, utilizing probes synthesized with the aid of CBZ protection strategies, enable high-throughput screening to profile ligand-receptor interactions nih.govzbiotech.comnih.gov. These arrays present a diverse library of glycans, including modified sialosides, allowing for the simultaneous analysis of binding affinities to various proteins. For instance, arrays featuring different sialic acid modifications (e.g., Neu5Ac, Neu5Gc) are used to compare binding preferences of proteins like lectins (e.g., Sambucus nigra Lectin, SNA) and Siglecs zbiotech.comnih.gov. The ability to synthesize a large number of biotinylated sialosides using combinatorial chemoenzymatic methods, often starting from CBZ-protected precursors, allows for direct use in high-throughput screening without extensive purification nih.gov. This approach rapidly identifies the ligand specificity of sialic acid-binding proteins, providing valuable data for understanding cellular recognition events, immune responses, and pathogen interactions.

Analytical and Spectroscopic Methodologies for Structural Elucidation of Cbz Neuraminic Acid Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complex structure of CBZ-Neuraminic Acid, providing detailed information about its connectivity, stereochemistry, and conformation.

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy allows for the identification of individual protons within the molecule. Characteristic signals corresponding to the protons of the neuraminic acid backbone, including the anomeric proton and those adjacent to the carboxyl group, are observed. Crucially, the signals from the carbobenzyloxy (CBZ) protecting group, typically appearing as phenyl protons and the methylene (B1212753) protons of the benzyl (B1604629) ester, are also readily identifiable, confirming the presence and integrity of the protecting group. The chemical shifts and coupling patterns of these protons provide initial insights into the local environment and connectivity. uu.nlucsd.edunih.govnih.govchemicalbook.comharvard.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. It reveals the distinct chemical shifts for each carbon atom, including the carbonyl carbons of the carboxyl group and the CBZ ester, the carbons of the pyranose ring, and the characteristic carbons of the CBZ protecting group. uu.nlucsd.edunih.govnih.govchemicalbook.comresearchgate.net

Two-Dimensional (2D) NMR Techniques: To establish detailed structural assignments and confirm connectivity, various 2D NMR experiments are vital.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, allowing for the tracing of spin systems within the neuraminic acid ring and the CBZ moiety. ru.nl

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, aiding in the assignment of proton signals to their corresponding carbon atoms. ru.nl

Conformational Analysis: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to study through-space interactions between protons. This information is crucial for determining the spatial arrangement of substituents and the preferred conformation of the this compound molecule in solution, which is important for understanding its behavior in biological systems. nih.gov

Table 5.1: Representative ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling (Hz)Assignment/Notes
CBZ Phenyl Protons7.20 - 7.40m-Signals from the phenyl ring of the CBZ group
CBZ Methylene Protons~5.10s-CH₂ group of the CBZ protecting group
Anomeric Proton (H-3)~4.50d~8.0Proton at C-3, often coupled to H-4
H-4~4.10m-Proton at C-4
H-5~4.20m-Proton at C-5, adjacent to the amino group
H-6~3.70m-Proton at C-6
H-7~3.90m-Proton at C-7
H-8~3.80m-Proton at C-8
H-9 (geminal)~4.00, ~4.25dd~12.0, ~3.0Geminal protons at C-9, adjacent to the carboxyl
Carboxyl Group~11.0 (broad)s-Proton of the carboxylic acid group (may exchange)
N-Acetyl Methyl Protons~2.00s-Methyl protons of the N-acetyl group

Note: Actual chemical shifts can vary significantly depending on the solvent, concentration, temperature, and specific structure of the neuraminic acid derivative.

High-Resolution Mass Spectrometry Techniques for Molecular Structure Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the exact molecular weight and elemental composition of this compound, as well as for assessing its purity.

Accurate Mass Measurement: Techniques like Electrospray Ionization (ESI-HRMS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-HRMS) provide highly accurate mass-to-charge (m/z) ratios. These measurements allow for the unambiguous determination of the molecular formula of this compound by matching the experimental mass with the calculated mass of its proposed structure, accounting for the CBZ protecting group and the neuraminic acid core. uu.nlucsd.edunih.govresearchgate.netresearchgate.net

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. This provides valuable structural information by revealing characteristic fragmentation patterns. For this compound, fragmentation can confirm the presence of the CBZ moiety (e.g., loss of benzyl or CO₂ fragments) and provide insights into the connectivity of the neuraminic acid backbone. nih.gov

Purity Assessment: HRMS is also a powerful tool for identifying and quantifying impurities, such as unreacted starting materials, by-products from synthesis, or degradation products. The high sensitivity and mass accuracy enable the detection of even minor contaminants. researchgate.netnih.govsigmaaldrich.com

Table 5.2: Expected Accurate Mass of this compound

¹ Assuming CBZ group is attached to the amino group of neuraminic acid (C₉H₁₇NO₈). ² Assuming CBZ group is attached to the amino group of N-Acetylneuraminic acid (C₁₁H₁₉NO₉).

Note: The exact molecular formula and mass will depend on the specific isomer and the position of CBZ protection if it is not on the amine.

Chromatographic Methods (e.g., HPLC, LC-MS) for Purification and Characterization of Synthetic Intermediates and Products

Chromatographic techniques are essential for both the purification of this compound and its synthetic intermediates, and for their subsequent characterization.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is widely used for the separation and purification of synthetic intermediates and the final this compound product. By optimizing stationary phases (e.g., C18 columns) and mobile phases (e.g., mixtures of water/acetonitrile or water/methanol with acidic modifiers like formic acid), efficient separation can be achieved. HPLC coupled with UV detection is valuable for monitoring reaction progress and assessing the purity of isolated compounds. researchgate.netnih.govsigmaaldrich.comnacalai.comresearchgate.netfigshare.comiosrphr.orgrsc.orgucsd.eduantecscientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both separation and identification. LC-MS allows for the online detection and characterization of eluted components, confirming the molecular weight of this compound and its intermediates, and identifying any co-eluting impurities. This technique is invaluable for complex mixtures encountered during synthesis. researchgate.netnih.govsigmaaldrich.comfigshare.comreading.ac.uknih.gov

Thin-Layer Chromatography (TLC): TLC remains a simple and rapid method for monitoring reaction progress and assessing the relative purity of fractions during purification. It is often used in conjunction with HPLC for initial screening of purification conditions. ru.nlresearchgate.netnacalai.com

Table 5.3: Typical HPLC Conditions for Sialic Acid Derivatives

ParameterReversed-Phase HPLCNormal-Phase HPLC (less common for sialic acids)
Column C18, C8, or Phenyl-hexylSilica, Cyano, Diol
Mobile Phase Water/Acetonitrile or Water/Methanol gradients with 0.1% Formic Acid or Acetic AcidHexane/Isopropanol or Ethyl Acetate gradients
Detection UV (205-210 nm), Refractive Index (RI), Mass SpectrometryUV, RI
Typical Flow Rate 0.2 - 1.0 mL/min0.5 - 2.0 mL/min
Temperature 25 - 40 °C25 - 40 °C
Application Purification, Purity assessment, Intermediate analysisPurification of less polar derivatives

Note: Specific conditions for this compound would need to be optimized based on its polarity and the presence of other functional groups.

Compound List:

this compound

Neuraminic Acid

N-Acetylneuraminic Acid (Neu5Ac, NANA)

N-Glycolylneuraminic Acid (Neu5Gc, NGNA)

Carbobenzyloxy (CBZ) group

N-Acetyl-D-mannosamine (ManNAc)

N-Acetyl-D-mannosamine Monohydrate

CMP-N-acetylneuraminic Acid (CMP-Neu5Ac)

2,7-Anhydro-N-acetylneuraminic acid

Sialic acid lactones (e.g., 1,7-lactone, γ-lactone)

Gangliosides (GD₃, GM₃)

Carbamazepine (CBZ) - Mentioned in search results for context of CBZ abbreviation, not directly related to this compound.

N-Cbz-L-glutamic acid - Mentioned in search results for context of CBZ abbreviation, not directly related to this compound.

Theoretical and Computational Investigations on Cbz Neuraminic Acid Structures and Reactivity

Computational Studies on Reaction Mechanisms in CBZ-Neuraminic Acid Synthesis and Derivatization

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involved in the synthesis and derivatization of complex molecules like neuraminic acid derivatives. While specific computational studies detailing the synthesis mechanism of this compound itself are not extensively documented in the provided literature, studies on related sialic acid chemistry offer insights. For example, computational modeling, particularly Quantum Mechanical/Molecular Mechanical (QM/MM) methods, has been effectively used to reveal the mechanisms of enzyme-catalyzed reactions, such as the aldol (B89426) condensation catalyzed by N-acetyl-d-neuraminic acid lyase (NAL) nih.gov. These studies analyze carbon-carbon bond formation and stereochemical outcomes. In the context of chemical synthesis, computational methods can predict reaction pathways, transition states, and potential side reactions during the introduction or removal of protecting groups like CBZ. For instance, attempts to synthesize certain sialic acid conjugates using CBZ protection were reported to be unsuccessful, resulting in uncharacterized mixtures, highlighting the complexity of derivatization reactions where computational analysis could offer predictive power regarding reaction outcomes and stability diva-portal.org.

Docking Simulations and Binding Affinity Predictions with Glycan-Binding Proteins and Enzymes

Docking simulations and binding affinity predictions are essential for understanding how molecules interact with biological targets, such as glycan-binding proteins (GBPs) and enzymes. Studies have employed these computational techniques to evaluate the interactions of sialic acid derivatives with various proteins. For example, molecular docking studies have been used to predict the binding modes and affinities of different sialic acid derivatives with viral proteins, including hemagglutinins researchgate.netnih.gov. In one study, molecular docking was used to assess the affinity of various sialic acid derivatives, including 5-N-Benzyloxycarbonyl-Neuα2Me (L10), with the Mumps virus HN protein. The results indicated that L10 did not form stable complexes with the HN protein, suggesting a low binding affinity or unfavorable interaction researchgate.net.

Furthermore, docking simulations have been applied to predict interactions with other GBPs, such as variable lymphocyte receptors (VLRBs) from hagfish, which recognize sialic acids. These studies analyze hydrogen bonding and hydrophobic interactions to predict binding affinities, with values often reported in kcal/mol. For instance, docking studies for sialic acid-binding VLRBs predicted affinities ranging from -4.9 to -5.9 kcal/mol, with specific residues involved in these interactions mdpi.com. Similarly, computational carbohydrate-protein docking has been performed for lectins like mistletoe lectin (MLB) and elderberry lectin (SNA) with N-acetylneuraminic acid (Neu5Ac) to identify binding domains and affinities nih.gov. The prediction of binding affinities using computational methods, often validated against experimental data, is critical for identifying potential therapeutic agents targeting sialic acid-mediated biological processes.

Future Directions and Emerging Research Avenues in Cbz Neuraminic Acid Chemistry and Biology

Innovations in Scalable and Sustainable Synthesis of CBZ-Neuraminic Acid Derivatives

The transition from laboratory-scale synthesis to large-scale, environmentally conscious production is a critical step for the widespread application of this compound derivatives. Current research focuses on chemoenzymatic strategies that offer high yields and stereoselectivity while minimizing the use of hazardous reagents.

Future innovations are expected to focus on optimizing these chemoenzymatic systems. This includes the development of immobilized enzymes for continuous flow reactors, which can improve reaction efficiency, enzyme stability, and product throughput. nih.gov The goal is to create robust, cost-effective, and sustainable manufacturing processes for a diverse library of this compound derivatives, making them readily accessible for broader research and potential commercial applications.

Exploration of Novel Biocatalytic Pathways for Unprecedented CBZ-Modified Glycans

Biocatalysis offers unparalleled precision for constructing complex glycans. The substrate promiscuity of certain enzymes, particularly bacterial sialyltransferases, is being harnessed to create novel CBZ-modified glycans that are difficult to access through purely chemical methods. escholarship.orgresearchgate.netucsd.edu

One-pot multienzyme (OPME) systems represent a powerful approach, where a cascade of enzymatic reactions is performed in a single vessel. escholarship.orgucsd.edu For instance, a Cbz-protected mannosamine (B8667444) derivative can be used as a precursor in an aldol (B89426) reaction catalyzed by Neu5Ac aldolase, followed by activation with a CMP-sialic acid synthetase to produce a Cbz-protected CMP-sialic acid donor. nih.gov This donor can then be used by a sialyltransferase to attach the modified sialic acid to a desired acceptor glycan. researchgate.netnih.gov

Research is actively exploring a wider range of enzymes and engineering them to accept bulkier or more complex CBZ-modified substrates. nih.govacs.org By mutating key enzymes, such as the Pasteurella multocida sialyltransferase 1 (PmST1 M144D mutant), researchers can enhance their catalytic activity and expand their substrate scope, enabling the synthesis of previously inaccessible glycan structures. nih.gov This exploration into novel biocatalytic routes is crucial for building a diverse toolkit of CBZ-modified glycans to probe biological functions.

Table 1: Key Enzymes in the Biocatalytic Synthesis of CBZ-Modified Glycans
EnzymeSource OrganismRole in SynthesisReference
Neu5Ac AldolaseBacterial/VariousCatalyzes aldol reaction to form the sialic acid scaffold from a Cbz-mannosamine precursor. nih.gov
CMP-Sialic Acid Synthetase (CSS)Neisseria meningitidisActivates this compound to its CMP-sugar donor form (CMP-Neu5Ac-Cbz). nih.govnih.gov
Sialyltransferase (e.g., PmST1 M144D)Pasteurella multocidaTransfers the CBZ-modified sialic acid from the CMP donor to an acceptor glycan. nih.gov
Sialyltransferase (Pd2,6ST)Photobacterium damselaeUsed in one-pot systems to produce α2-6-linked sialosides from acceptors with a Cbz-protected aglycon. escholarship.org

Expanding the Scope of Glycoconjugate Research through Advanced CBZ-Modified Scaffolds for Mechanistic Studies

This compound derivatives are emerging as powerful tools for investigating the mechanisms of glycan-protein interactions and enzymatic pathways. By serving as stable probes and substrate analogs, they help to dissect complex biological processes. escholarship.orgnih.gov

The synthesis of sialosides using a CBZ-protected aglycon allows for the creation of stable probes for studying sialic acid-binding proteins like lectins and siglecs. escholarship.orgucsd.edu The CBZ group facilitates synthesis and purification, and its subsequent removal can yield a primary amine handle suitable for immobilization onto surfaces, such as in glycan microarrays. escholarship.org These arrays can then be used to screen for binding partners and quantify interaction strengths, providing mechanistic insights into cell-cell recognition and signaling.

Furthermore, chemoenzymatically synthesized analogs of complex glycoconjugates, such as lipid-linked oligosaccharides (LLOs), are invaluable for mechanistic studies of the enzymes involved in N-glycosylation. nih.gov While not yet explicitly demonstrated with this compound, the principles of using synthetic analogs to probe enzymes like oligosaccharyltransferase (OST) are well-established. nih.gov Future work could involve incorporating this compound into LLO analogs to investigate how sialylation impacts the efficiency and specificity of the glycosylation machinery. These advanced scaffolds are essential for elucidating the molecular basis of protein glycosylation and its role in health and disease.

Development of this compound Derived Photoaffinity Probes for Target Identification

Identifying the specific cellular targets of glycoconjugates is a major challenge in chemical biology. Photoaffinity labeling (PAL) is a powerful technique that uses a photoreactive probe to form a covalent bond with a binding partner upon light activation, enabling its identification. nih.govmdpi.com

While specific photoaffinity probes derived directly from this compound are an emerging area, the development of other sialic acid-based probes provides a clear blueprint for future research. For example, photoreactive aryl azide (B81097) derivatives of sialic acid have been successfully synthesized and used to label the active sites of sialidases, confirming their utility in target identification. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing CBZ-Neuraminic Acid with high purity?

  • Methodological Answer : Synthesis typically involves carbobenzyloxy (CBZ) protection of neuraminic acid under anhydrous conditions. Key steps include:

  • Use of benzyl chloroformate in a basic medium (e.g., sodium bicarbonate) to introduce the CBZ group .
  • Purification via reverse-phase HPLC to isolate the product, with characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .
  • Validation through comparison with published spectral data and retention times .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to verify the CBZ group’s presence and neuraminic acid backbone .
  • Mass Spectrometry (MS) : Use HRMS or MALDI-TOF to confirm molecular weight and detect impurities .
  • Chromatography : Employ HPLC or LC-MS with a C18 column to assess purity, using a gradient elution system (e.g., water-acetonitrile with 0.1% formic acid) .
  • Cross-validate results against synthetic controls and literature data to minimize false positives .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer :

  • Standardized Controls : Include positive (e.g., neuraminidase inhibitors) and negative (solvent-only) controls in enzymatic assays .
  • Replication : Perform triplicate experiments with independent synthetic batches to account for batch-to-batch variability .
  • Data Reporting : Document all experimental parameters (e.g., pH, temperature, enzyme concentration) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Conduct a systematic review of existing studies, categorizing results by assay type (e.g., cell-based vs. cell-free) and experimental conditions .
  • Sensitivity Testing : Evaluate how variables like pH, ionic strength, and enzyme isoforms affect activity measurements .
  • Collaborative Validation : Share raw data and protocols via open-access platforms to enable cross-lab verification .
  • Statistical Modeling : Use multivariate regression to identify confounding factors (e.g., impurities, assay interference) .

Q. What experimental designs are optimal for studying this compound’s role in glycosylation pathways under varying physiological conditions?

  • Methodological Answer :

  • Multi-Omics Integration : Combine glycomics (LC-MS/MS for glycan profiling) and transcriptomics (RNA-seq) to map this compound’s metabolic interactions .
  • Dynamic Modeling : Use kinetic assays to measure substrate affinity (KmK_m) and inhibition constants (KiK_i) under simulated physiological conditions (e.g., hypoxia, inflammation) .
  • In Silico Simulations : Apply molecular docking (e.g., AutoDock Vina) to predict binding interactions with neuraminidases or lectins .

Q. How can researchers address challenges in detecting low-abundance this compound derivatives in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich derivatives while reducing matrix interference .
  • High-Sensitivity MS : Employ nano-LC coupled to orbitrap MS for detection at femtomolar levels .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled this compound as an internal standard for quantitative accuracy .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

  • Methodological Answer :

  • Blinded Analysis : Assign sample processing and data interpretation to separate teams to reduce confirmation bias .
  • Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 μM) to avoid overestimating efficacy at non-physiological doses .
  • Translational Thresholds : Compare in vitro IC50_{50} values with in vivo plasma concentrations to assess clinical relevance .

Methodological Guidelines

  • Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure searches in PubMed, EMBASE, and Web of Science .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like Zenodo .
  • Ethical Compliance : Cite primary sources for synthetic protocols and bioactivity data to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.